molecular formula C21H20N4O B2612535 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile CAS No. 2415562-33-1

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile

Cat. No. B2612535
M. Wt: 344.418
InChI Key: GONIIBJJKJBKHE-UHFFFAOYSA-N
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Description

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile is a complex organic compound with a unique structure. Let’s break down its components:



  • Benzonitrile : This is the central aromatic ring containing a cyano group (CN). It imparts stability and contributes to the overall chemical properties.

  • Azetidine-1-carbonyl : The azetidine ring (a four-membered heterocycle) is fused to the benzimidazole moiety. The carbonyl group (C=O) suggests reactivity and potential binding interactions.

  • 2-Propan-2-ylbenzimidazole : This substituent adds complexity. The benzimidazole ring contains two nitrogen atoms and is attached to an isopropyl group.



Molecular Structure Analysis

The molecular formula of 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile suggests a substantial molecule. Its 3D structure likely exhibits steric effects due to the bulky substituents. Further computational studies could reveal bond angles, torsion angles, and potential conformers.



Chemical Reactions Analysis

Given its diverse functional groups, this compound could participate in various reactions:



  • Nucleophilic Substitution : The azetidine carbonyl could undergo nucleophilic attack.

  • Aromatic Substitution : The benzimidazole ring may be susceptible to electrophilic substitution.

  • Hydrolysis : The nitrile group could hydrolyze to form an amide or carboxylic acid.



Physical And Chemical Properties Analysis


  • Solubility : Expect moderate solubility in polar solvents due to the nitrile and carbonyl groups.

  • Melting Point : The bulky structure may lead to a high melting point.

  • Color : Likely a white or pale-colored solid.


Safety And Hazards


  • Toxicity : Assess toxicity based on structural features (e.g., nitrile group).

  • Handling : Use appropriate protective gear during synthesis and handling.

  • Environmental Impact : Evaluate potential harm to ecosystems.


Future Directions


  • Biological Studies : Investigate its pharmacological potential (e.g., anticancer, antimicrobial).

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship : Explore derivatives for improved properties.


properties

IUPAC Name

3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14(2)20-23-18-8-3-4-9-19(18)25(20)17-12-24(13-17)21(26)16-7-5-6-15(10-16)11-22/h3-10,14,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONIIBJJKJBKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}benzonitrile

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